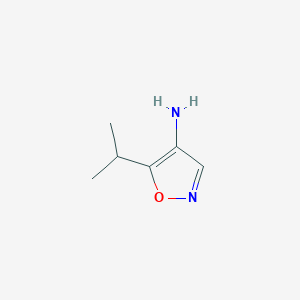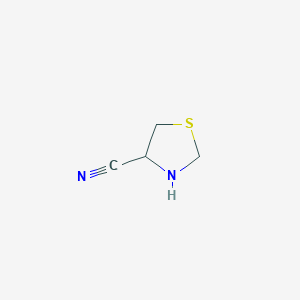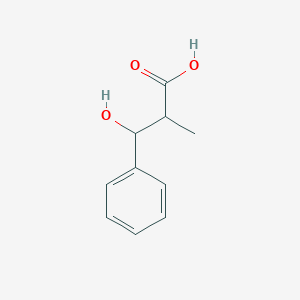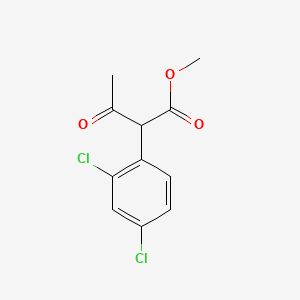
Montelukast Bis-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Montelukast Bis-sulfide is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is a compound of interest in both pharmaceutical research and industrial applications due to its unique chemical properties and potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Montelukast Bis-sulfide can be synthesized through various chemical reactions involving Montelukast as a precursorSpecific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is designed to be scalable and efficient, meeting the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Montelukast Bis-sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological profiles and potential therapeutic applications .
Scientific Research Applications
Montelukast Bis-sulfide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Investigated for its potential role in modulating biological pathways related to inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma, allergic rhinitis, and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Montelukast Bis-sulfide exerts its effects by acting as a leukotriene receptor antagonist. It binds to cysteinyl leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction, inflammation, and mucus secretion. This mechanism is crucial for its therapeutic effects in treating asthma and allergic rhinitis .
Comparison with Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Ibudilast: A phosphodiesterase inhibitor with anti-inflammatory properties.
Uniqueness: Montelukast Bis-sulfide is unique due to its specific chemical structure, which allows for distinct pharmacological properties and potential therapeutic benefits. Its ability to undergo various chemical modifications makes it a versatile compound in pharmaceutical research and development .
Properties
Molecular Formula |
C41H46ClNO5S2 |
|---|---|
Molecular Weight |
732.4 g/mol |
IUPAC Name |
2-[1-[[1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47) |
InChI Key |
SJNODSMYYCYZTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


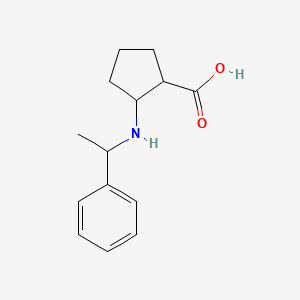
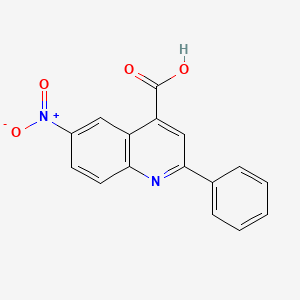
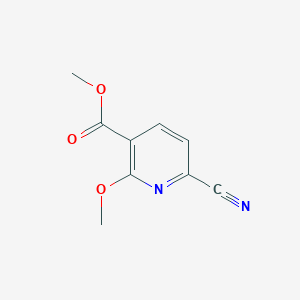
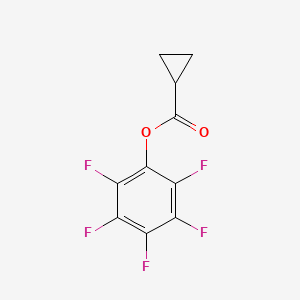

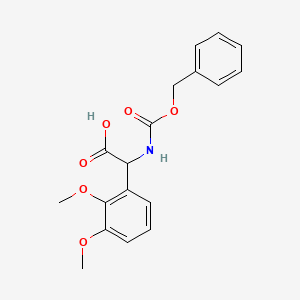

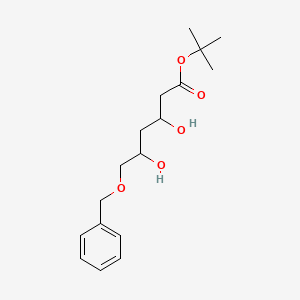
![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)

